Cas no 898789-34-9 (3-(2-Methylphenyl)-2'-thiomethylpropiophenone)
3-(2-Methylphenyl)-2'-thiomethylpropiophenone Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-methylphenyl)-1-(2-methylsulfanylphenyl)propan-1-one
- 3-(2-METHYLPHENYL)-2'-THIOMETHYLPROPIOPHENONE
- 3-(2-Methylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one
- AKOS016021032
- DTXSID50644014
- 898789-34-9
- MFCD03842974
- 3-(2-Methylphenyl)-2'-thiomethylpropiophenone
-
- MDL: MFCD03842974
- Inchi: 1S/C17H18OS/c1-13-7-3-4-8-14(13)11-12-16(18)15-9-5-6-10-17(15)19-2/h3-10H,11-12H2,1-2H3
- InChI Key: PKLHXGCFZGXMCJ-UHFFFAOYSA-N
- SMILES: S(C)C1C=CC=CC=1C(CCC1C=CC=CC=1C)=O
Computed Properties
- Exact Mass: 270.10800
- Monoisotopic Mass: 270.10783637g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 289
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 42.4Ų
Experimental Properties
- PSA: 42.37000
- LogP: 4.53240
3-(2-Methylphenyl)-2'-thiomethylpropiophenone Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-(2-Methylphenyl)-2'-thiomethylpropiophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M098225-250mg |
3-(2-Methylphenyl)-2'-thiomethylpropiophenone |
898789-34-9 | 250mg |
$ 440.00 | 2022-06-04 | ||
| TRC | M098225-500mg |
3-(2-Methylphenyl)-2'-thiomethylpropiophenone |
898789-34-9 | 500mg |
$ 735.00 | 2022-06-04 | ||
| Fluorochem | 205630-1g |
3-(2-methylphenyl)-2'-thiomethylpropiophenone |
898789-34-9 | 97% | 1g |
£540.00 | 2022-03-01 | |
| Fluorochem | 205630-2g |
3-(2-methylphenyl)-2'-thiomethylpropiophenone |
898789-34-9 | 97% | 2g |
£1013.00 | 2022-03-01 | |
| Fluorochem | 205630-5g |
3-(2-methylphenyl)-2'-thiomethylpropiophenone |
898789-34-9 | 97% | 5g |
£2025.00 | 2022-03-01 | |
| A2B Chem LLC | AH88542-1g |
3-(2-Methylphenyl)-2'-thiomethylpropiophenone |
898789-34-9 | 97% | 1g |
$644.00 | 2024-04-19 | |
| A2B Chem LLC | AH88542-2g |
3-(2-Methylphenyl)-2'-thiomethylpropiophenone |
898789-34-9 | 97% | 2g |
$1169.00 | 2024-04-19 | |
| A2B Chem LLC | AH88542-5g |
3-(2-Methylphenyl)-2'-thiomethylpropiophenone |
898789-34-9 | 97% | 5g |
$2291.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1658519-1g |
2-(3-(O-tolyl)propanoyl)benzothialdehyde |
898789-34-9 | 98% | 1g |
¥6182.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1658519-2g |
2-(3-(O-tolyl)propanoyl)benzothialdehyde |
898789-34-9 | 98% | 2g |
¥14479.00 | 2024-04-26 |
3-(2-Methylphenyl)-2'-thiomethylpropiophenone Suppliers
3-(2-Methylphenyl)-2'-thiomethylpropiophenone Related Literature
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 3-(2-Methylphenyl)-2'-thiomethylpropiophenone
Introduction to 3-(2-Methylphenyl)-2'-thiomethylpropiophenone (CAS No. 898789-34-9) and Its Emerging Applications in Chemical Biology
The compound 3-(2-Methylphenyl)-2'-thiomethylpropiophenone (CAS No. 898789-34-9) represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This review aims to provide a comprehensive overview of its structural features, synthetic pathways, and, most notably, its role in contemporary biochemical investigations.
At the core of understanding this compound lies its molecular architecture. The presence of a thiomethyl group at the 2'-position of the propiophenone scaffold, coupled with a 2-methylphenyl (anisole) moiety, endows it with unique electronic and steric properties. These characteristics make it an attractive candidate for designing novel bioactive molecules. Specifically, the thiomethyl group can participate in diverse chemical reactions, including nucleophilic additions and sulfur-based transformations, while the anisole ring contributes to hydrophobic interactions and potential π-π stacking interactions with biological targets.
The synthesis of 3-(2-Methylphenyl)-2'-thiomethylpropiophenone involves multi-step organic transformations that highlight the compound's synthetic accessibility. One common approach begins with the condensation of acetophenone derivatives with appropriate sulfur-containing reagents, followed by functional group modifications to introduce the thiomethyl moiety. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions or directed ortho-metalation strategies, can further refine the molecular structure and enhance yield. These synthetic methodologies not only underscore the compound's feasibility for large-scale production but also open avenues for structural diversification—a crucial aspect in drug discovery pipelines.
In recent years, 3-(2-Methylphenyl)-2'-thiomethylpropiophenone has garnered attention in biochemical research due to its potential as a modulator of enzyme activity. Its molecular framework suggests compatibility with binding pockets of various enzymes, particularly those involved in metabolic pathways and signal transduction. Preliminary studies have explored its interactions with cytochrome P450 enzymes, where the propiophenone moiety serves as a substrate or inhibitor scaffold. Additionally, the thiomethyl group has been investigated for its ability to engage with thiol-rich protein domains, such as cysteine residues in transcription factors or protein kinases.
The integration of computational chemistry has further propelled the study of this compound. Molecular docking simulations have been employed to predict binding affinities and identify key interaction points between 3-(2-Methylphenyl)-2'-thiomethylpropiophenone and biological targets. These virtual screenings have revealed promising leads for further experimental validation. Notably, one emerging research direction involves leveraging this compound as a tool to probe enzyme mechanisms by designing analogs that exhibit altered reactivity or binding properties. Such studies contribute valuable insights into enzyme dynamics and may inspire novel therapeutic strategies.
Another compelling aspect of 3-(2-Methylphenyl)-2'-thiomethylpropiophenone is its utility in material science applications. The combination of aromatic rings and heteroatom functionality allows for tailored electronic properties, making it a candidate for organic semiconductors or luminescent materials. Researchers have experimentally demonstrated that derivatives of this compound can exhibit tunable photophysical behaviors when incorporated into polymer matrices or nanoparticle formulations. These findings align with broader trends in developing sustainable and high-performance materials for optoelectronic devices.
From a pharmaceutical perspective, the structural motifs present in 3-(2-Methylphenyl)-2'-thiomethylpropiophenone offer a rich scaffold for drug design innovation. The thiomethyl group provides a versatile handle for further derivatization via sulfide exchange reactions or thiourea formation, enabling the creation of libraries of compounds for high-throughput screening (HTS). Recent advances in medicinal chemistry have highlighted the importance of sulfur-containing heterocycles in drug discovery due to their prevalence in bioactive natural products and synthetic drugs. This compound exemplifies how rational molecular design can yield candidates with optimized pharmacokinetic profiles and reduced toxicity.
The role of 3-(2-Methylphenyl)-2'-thiomethylpropiophenone in addressing global health challenges cannot be overstated. As drug resistance emerges as a significant threat in infectious diseases and chronic conditions, novel molecular entities are urgently needed to combat these issues effectively. The compound's dual functionality—combining both electrophilic reactivity at the carbonyl group and nucleophilic potential at the sulfur atom—makes it well-suited for developing broad-spectrum antimicrobial agents or anti-inflammatory drugs. Collaborative efforts between academia and industry are now focused on translating these laboratory findings into clinical applications.
In conclusion,3-(2-Methylphenyl)-2'-thiomethylpropiophenone (CAS No. 898789-34-9) stands as a multifaceted molecule with far-reaching implications across chemical biology and material science. Its unique structural features enable diverse applications—from modulating enzyme activity to designing advanced materials—and its synthetic accessibility ensures continued exploration by researchers worldwide. As our understanding of biochemical pathways deepens and new technologies emerge,this compound will undoubtedly play an instrumental role in shaping future therapeutic interventions.
898789-34-9 (3-(2-Methylphenyl)-2'-thiomethylpropiophenone) Related Products
- 89604-35-3(1-Pentanone, 1-[2-(methylthio)phenyl]-)
- 898754-21-7(3'-Methyl-3-(2-thiomethylphenyl)propiophenone)
- 898754-51-3(4'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone)
- 898790-55-1(3-(3-Methylphenyl)-2'-thiomethylpropiophenone)
- 62245-83-4(Ethanone, 1-[2,3-dihydro-6-(methylthio)-1H-inden-5-yl]-)
- 898754-48-8(2'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone)
- 898754-23-9(4'-Methyl-3-(2-thiomethylphenyl)propiophenone)
- 898754-19-3(2'-Methyl-3-(2-thiomethylphenyl)propiophenone)
- 898768-65-5(3-(4-Methylphenyl)-2'-thiomethylpropiophenone)
- 898780-99-9(2'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone)